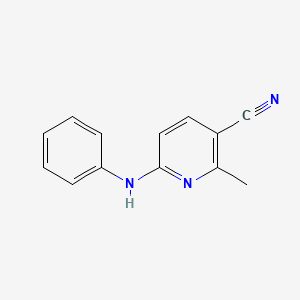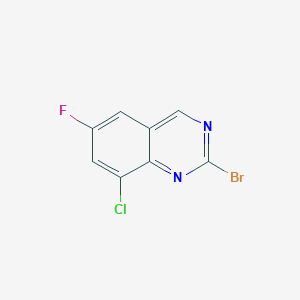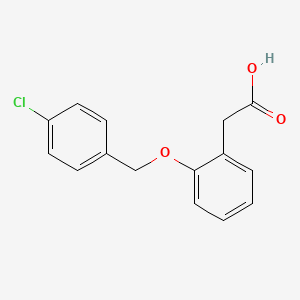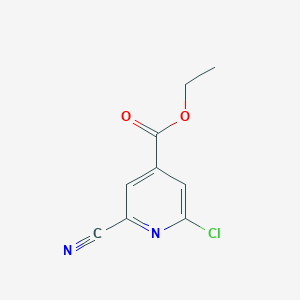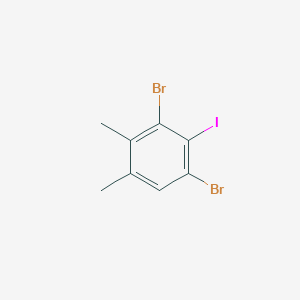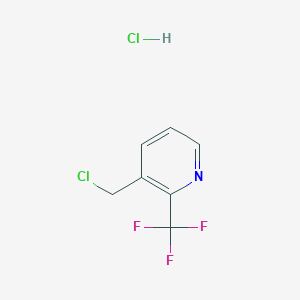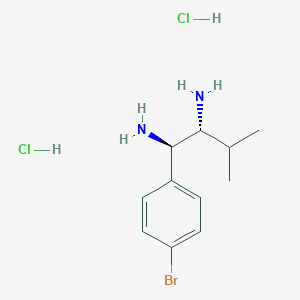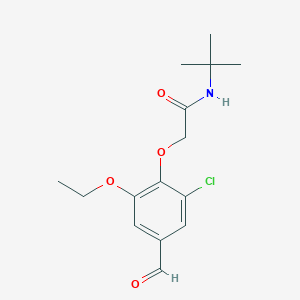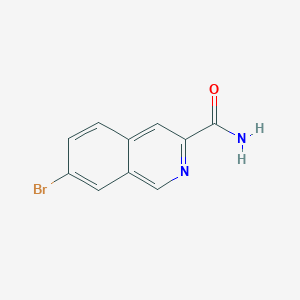
7-Bromoisoquinoline-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-Bromoisoquinoline-3-carboxamide is a chemical compound with the molecular formula C10H7BrN2O. It is a derivative of isoquinoline, a heterocyclic aromatic organic compound. The presence of a bromine atom at the 7th position and a carboxamide group at the 3rd position makes this compound unique. It is used in various scientific research applications due to its interesting chemical properties and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-Bromoisoquinoline-3-carboxamide typically involves the bromination of isoquinoline followed by the introduction of the carboxamide group. One common method is:
Bromination: Isoquinoline is treated with bromine in the presence of a catalyst to introduce the bromine atom at the 7th position.
Amidation: The brominated isoquinoline is then reacted with an appropriate amine to form the carboxamide group at the 3rd position.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products:
Oxidation: Formation of isoquinoline-3-carboxylic acid derivatives.
Reduction: Formation of 7-aminoisoquinoline-3-carboxamide.
Substitution: Formation of various substituted isoquinoline derivatives.
Scientific Research Applications
7-Bromoisoquinoline-3-carboxamide has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with specific molecular targets.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 7-Bromoisoquinoline-3-carboxamide involves its interaction with specific molecular targets. For instance, it has been shown to inhibit certain enzymes or receptors, leading to its biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Quinoline-3-carboxamide: Shares a similar core structure but lacks the bromine atom.
7-Bromoquinoline: Similar bromination but lacks the carboxamide group.
Isoquinoline-3-carboxamide: Similar carboxamide group but lacks the bromine atom.
Uniqueness: 7-Bromoisoquinoline-3-carboxamide is unique due to the combined presence of both the bromine atom and the carboxamide group, which imparts distinct chemical and biological properties. This combination allows for specific interactions and reactivity that are not observed in its analogs.
Properties
Molecular Formula |
C10H7BrN2O |
|---|---|
Molecular Weight |
251.08 g/mol |
IUPAC Name |
7-bromoisoquinoline-3-carboxamide |
InChI |
InChI=1S/C10H7BrN2O/c11-8-2-1-6-4-9(10(12)14)13-5-7(6)3-8/h1-5H,(H2,12,14) |
InChI Key |
BUOPWXYTXKGIHN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC2=CN=C(C=C21)C(=O)N)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


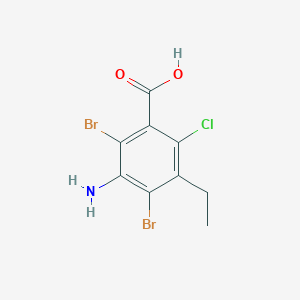
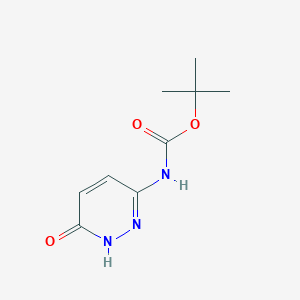
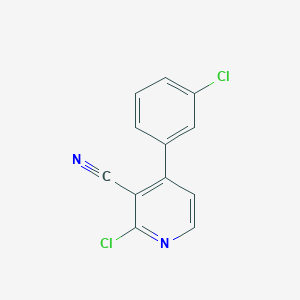
![4-Fluorobenzo[b]thiophen-2-amine](/img/structure/B12999350.png)
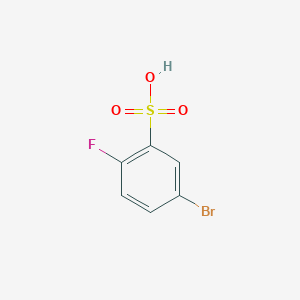
![N-[(2S)-2-[acetyl(ethyl)amino]cyclohexyl]-2-amino-3-methylbutanamide](/img/structure/B12999364.png)
